2-Ethylmercapto cyclohexanol
Description
2-Ethylmercapto cyclohexanol (C₈H₁₆OS) is a cyclohexanol derivative featuring an ethylthio (-SCH₂CH₃) substituent at the 2-position of the cyclohexane ring. This structural modification introduces sulfur into the molecule, altering its physicochemical and reactive properties compared to unsubstituted cyclohexanol (C₆H₁₁OH). Cyclohexanol itself is a secondary alcohol widely used in industrial processes, such as nylon production and solvent applications . The ethylmercapto group likely enhances lipophilicity and influences catalytic or biological interactions due to sulfur’s electron-donating and nucleophilic characteristics.
Properties
Molecular Formula |
C8H16OS |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-ethylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16OS/c1-2-10-8-6-4-3-5-7(8)9/h7-9H,2-6H2,1H3 |
InChI Key |
GHIANSMRVHNBTE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CCCCC1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexanol (C₆H₁₁OH)
- Physical Properties: Cyclohexanol is a colorless liquid (melting point: 25°C) with a camphor-like odor.
- Chemical Reactivity: Oxidizes to cyclohexanone (C₆H₁₀O) under catalytic conditions, a key step in nylon-6 production .
- Applications : Used in plasticizers, solvents, and as an intermediate in adipic acid synthesis .
- Biological Activity : Exhibits neuromuscular effects with an IC₅₀ of ~5.5 mM at human synapses .
Comparison: The ethylmercapto group in 2-ethylmercapto cyclohexanol increases molecular weight (152.27 g/mol vs. 100.16 g/mol for cyclohexanol) and lipophilicity, likely reducing water solubility. Sulfur’s presence may also alter oxidation pathways—e.g., favoring sulfoxide formation over ketonization.
Cyclohexanone (C₆H₁₀O)
- Physical Properties: A volatile ketone (boiling point: 155°C) with higher vapor pressure than cyclohexanol .
- Chemical Reactivity: Produced via cyclohexanol dehydrogenation; used in caprolactam synthesis .
- Separation Challenges: Cyclohexanone and cyclohexanol form azeotropic mixtures, complicating purification via distillation .
Comparison: this compound’s higher molecular weight and sulfur content would reduce volatility compared to cyclohexanone. Its separation from similar compounds may require specialized techniques like reactive distillation, as used for cyclohexanol/cyclohexanone systems .
2-(4-Chlorobenzyl)Cyclohexanol (C₁₃H₁₇ClO)
- Structure: A cyclohexanol derivative with a chlorobenzyl substituent .
Comparison: The chlorobenzyl group enhances aromatic interactions, whereas the ethylmercapto group introduces sulfur-based reactivity (e.g., metal coordination).
Vesamicol (C₁₉H₂₉NO)
- Structure: A bicyclic cyclohexanol derivative with presynaptic inhibitory activity .
- Biological Effects: Inhibits acetylcholine transport but acts slower (hours) compared to cyclohexanol’s rapid neuromuscular effects .
Comparison: this compound’s smaller substituent may allow faster diffusion across membranes than vesamicol, but its bioactivity remains unstudied.
Key Data Tables
Table 1: Physical Properties Comparison
*Estimated based on substituent effects.
Table 2: Catalytic Oxidation Products (Cyclohexane Derivatives)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethylmercapto cyclohexanol, and how do reaction conditions influence yield?
- Methodology : The synthesis can involve nucleophilic substitution of cyclohexanol derivatives with ethanethiol. For example, substituting a leaving group (e.g., hydroxyl via tosylation) on cyclohexanol with ethyl mercaptan under basic conditions (e.g., KOH/ethanol). Catalysts like phase-transfer agents or transition metals (e.g., Cu) may enhance regioselectivity .
- Data Considerations : Monitor reaction progress via GC-MS or TLC. Optimize temperature (60–100°C) and solvent polarity to minimize side reactions like oxidation or disulfide formation .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology : Use fractional distillation (BP range: ~180–220°C, estimated based on cyclohexanol analogs) or column chromatography (silica gel, hexane/ethyl acetate eluent). For high-purity isolation, recrystallization from ethanol/water mixtures is recommended .
- Challenges : Address co-elution with byproducts (e.g., unreacted cyclohexanol) by adjusting mobile phase polarity or using preparative HPLC .
Q. How can spectroscopic methods (IR, NMR) confirm the structure and purity of this compound?
- IR Analysis : Look for S-H stretch (~2550 cm⁻¹, weak) and C-S stretch (~700 cm⁻¹). Compare with cyclohexanol’s O-H stretch (~3300 cm⁻¹) to confirm substitution .
- NMR Analysis : In H NMR, the ethylmercapto group (-SCHCH) shows a triplet at ~2.5 ppm (CH) and a quartet at ~1.3 ppm (CH). Axial-equatorial conformational equilibria of the cyclohexanol ring can be resolved via C NMR or 2D NOESY .
Advanced Research Questions
Q. What mechanistic pathways govern the catalytic oxidation of this compound to sulfoxide derivatives?
- Mechanism : Oxidation with HO or mCPBA proceeds via a radical or electrophilic pathway. Kinetic studies (e.g., in situ ATR-FTIR) reveal intermediate sulfenic acid formation, with rate constants dependent on solvent polarity and catalyst (e.g., Ti-silicalite) .
- Data Contradictions : Conflicting reports on sulfone vs. sulfoxide selectivity can arise from peroxide concentration or catalyst deactivation. Use controlled stoichiometry and DFT modeling to resolve .
Q. How can computational modeling predict the thermodynamic stability of this compound conformers?
- Approach : Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate axial vs. equatorial conformer energies. Compare with experimental H NMR chemical shifts (e.g., cyclohexanol’s ΔG ≈ 0.5 kcal/mol for axial-OH) .
- Validation : Correlate computed dipole moments and rotational barriers with dielectric constant measurements or microwave spectroscopy .
Q. What catalytic systems enhance the regioselective dehydrogenation of this compound to cyclohexanone derivatives?
- Catalysts : Cu-Zn-Al oxides or zeolite-supported Sn-MgAl(CO) show >90% selectivity for ketone formation at 200–250°C. Monitor product distribution via GC-MS and optimize catalyst loading (5–10 wt%) to suppress over-oxidation .
- Kinetic Modeling : Develop a Langmuir-Hinshelwood model accounting for surface adsorption of reactants and competitive inhibition by water .
Q. How can researchers resolve contradictions in reported yields for acid-catalyzed dehydration of this compound?
- Analysis : Discrepancies (e.g., 35–50% yields) may stem from side reactions (polymerization) or incomplete removal of water. Use azeotropic distillation (toluene/water) and phosphoric acid (vs. HSO) to improve efficiency .
- Experimental Design : Conduct fractional factorial experiments to isolate variables (temperature, acid strength, stirring rate) and identify optimal conditions .
Q. What role does this compound play in modulating the combustion characteristics of biofuel blends?
- Application : As an oxygenated additive (5–10% v/v), it reduces CO emissions by enhancing fuel-air mixing. Test in SI engines using ASTM D4806 protocols, noting improvements in covariance of IMEP (COV < 3%) .
- Challenges : Address phase separation in ethanol-gasoline blends by optimizing cyclohexanol content and surfactant additives .
Methodological Notes
- Data Tables : Include tables comparing yields, reaction conditions, and spectroscopic signatures across synthesis routes.
- Contradiction Resolution : Cross-reference kinetic data (e.g., Arrhenius plots) with computational models to validate mechanisms .
- Safety : Use fume hoods for thiol handling and ensure proper disposal of metal catalysts (e.g., Cu, Sn) per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
